3-(2-Chlorophenyl)-3-oxopropanal
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Overview
Description
3-(2-Chlorophenyl)-3-oxopropanal is an organic compound with a molecular formula of C9H7ClO2 It is characterized by the presence of a chlorophenyl group attached to a propanal structure, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-3-oxopropanal typically involves the reaction of 2-chlorobenzaldehyde with an appropriate reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of catalytic processes and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(2-chlorophenyl)propanoic acid, while reduction could produce 3-(2-chlorophenyl)propanol.
Scientific Research Applications
3-(2-Chlorophenyl)-3-oxopropanal has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-3-oxopropanal exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to their active sites and modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-3-oxopropanal: Similar in structure but with the chlorine atom in a different position, leading to different reactivity and applications.
3-(2-Chlorophenyl)-2-oxopropanal:
Uniqueness
3-(2-Chlorophenyl)-3-oxopropanal is unique due to its specific structural features, which confer distinct reactivity and versatility in synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in the preparation of complex organic molecules.
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSEAIDMGTCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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